

Spectroscopic and Synthetic Profile of 4-(Dialkylamino)salicylaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Dibutylamino)salicylaldehyde**

Cat. No.: **B1289672**

[Get Quote](#)

Executive Summary

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies for 4-(dialkylamino)salicylaldehydes, compounds of interest to researchers and professionals in drug development and materials science. Due to the limited availability of experimental spectroscopic data for **4-(dibutylamino)salicylaldehyde** in the public domain, this report presents a comprehensive analysis of the closely related and well-characterized analogue, 4-(diethylamino)salicylaldehyde. The spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the synthesis of 4-(diethylamino)salicylaldehyde are also provided. Furthermore, a generalized synthetic workflow is illustrated using a Graphviz diagram. This guide serves as a valuable resource for scientists working with or developing novel compounds based on the salicylaldehyde scaffold.

Introduction

4-(Dialkylamino)salicylaldehydes are a class of organic compounds characterized by a benzaldehyde core substituted with a hydroxyl group at the 2-position and a dialkylamino group at the 4-position. These molecules are versatile building blocks in organic synthesis, finding applications in the development of fluorescent probes, chemosensors, and biologically active molecules. The electron-donating nature of the dialkylamino group and the presence of the

reactive aldehyde and hydroxyl functionalities make them valuable precursors for a variety of chemical transformations.

This document focuses on providing a detailed account of the spectroscopic and synthetic aspects of these compounds. While the primary subject of interest is **4-(dibutylamino)salicylaldehyde**, a thorough search of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data. Therefore, this guide presents the comprehensive data available for 4-(diethylamino)salicylaldehyde as a representative example of this class of compounds.

Spectroscopic Data of 4-(Diethylamino)salicylaldehyde

The following sections summarize the key spectroscopic data for 4-(diethylamino)salicylaldehyde, providing a baseline for the characterization of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 4-(diethylamino)salicylaldehyde are presented below.

Table 1: ¹H NMR Spectroscopic Data for 4-(Diethylamino)salicylaldehyde[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.68	s	1H	Aldehyde (-CHO)
7.25	d	1H	Aromatic (H-6)
6.25	dd	1H	Aromatic (H-5)
6.05	d	1H	Aromatic (H-3)
3.40	q	4H	Methylene (-CH ₂ -)
1.20	t	6H	Methyl (-CH ₃)

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for 4-(Diethylamino)salicylaldehyde[2]

Chemical Shift (δ) ppm	Assignment
190.0	Aldehyde Carbonyl (C=O)
162.5	Aromatic (C-OH)
153.0	Aromatic (C-N)
134.0	Aromatic (C-H)
112.0	Aromatic (C-CHO)
104.5	Aromatic (C-H)
97.0	Aromatic (C-H)
44.5	Methylene (- CH_2)
12.5	Methyl (- CH_3)

Solvent: CDCl_3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 4-(diethylamino)salicylaldehyde are summarized below.

Table 3: FT-IR Spectroscopic Data for 4-(Diethylamino)salicylaldehyde[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (intramolecular hydrogen bonding)
2970-2850	Medium	C-H stretch (aliphatic)
1650-1630	Strong	C=O stretch (aldehyde, conjugated)
1600-1450	Medium-Strong	C=C stretch (aromatic)
1350-1250	Strong	C-N stretch (aromatic amine)
1200-1100	Medium	C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key peaks in the mass spectrum of 4-(diethylamino)salicylaldehyde are listed below.

Table 4: Mass Spectrometry Data for 4-(Diethylamino)salicylaldehyde[4][5]

m/z	Relative Intensity (%)	Assignment
193	100	[M] ⁺ (Molecular Ion)
178	80	[M - CH ₃] ⁺
164	60	[M - C ₂ H ₅] ⁺
150	40	[M - C ₂ H ₅ - CH ₂] ⁺
122	30	[M - N(C ₂ H ₅) ₂] ⁺

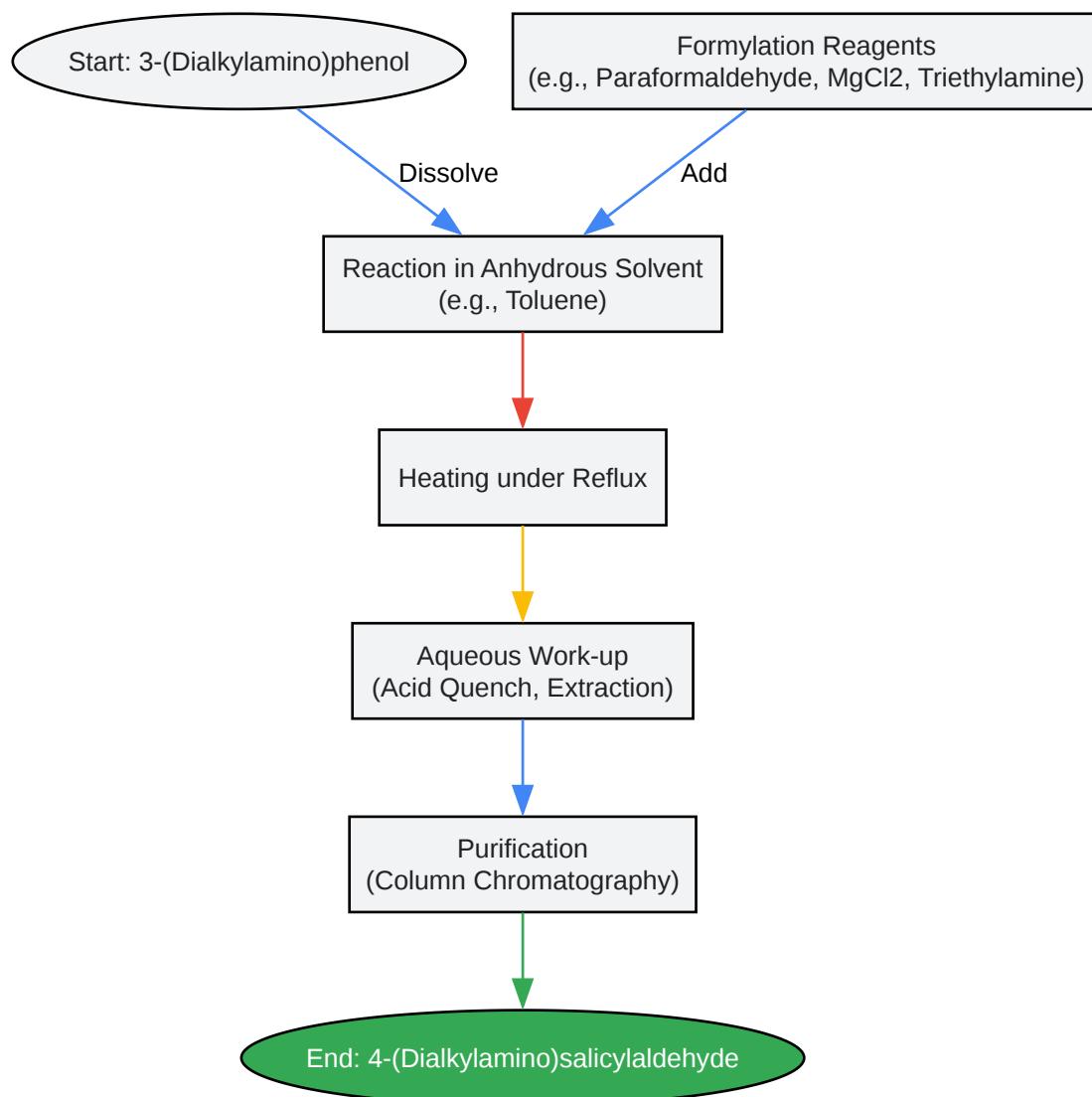
Experimental Protocols

This section details a representative experimental protocol for the synthesis of 4-(diethylamino)salicylaldehyde.

Synthesis of 4-(Diethylamino)salicylaldehyde

Materials:

- 3-(Diethylamino)phenol
- Paraformaldehyde
- Anhydrous Magnesium Chloride
- Anhydrous Triethylamine
- Anhydrous Toluene
- Hydrochloric Acid (2M)
- Sodium Bicarbonate (saturated solution)
- Anhydrous Sodium Sulfate
- Silica Gel (for column chromatography)
- Hexane
- Ethyl Acetate


Procedure:

- Formylation Reaction: To a solution of 3-(diethylamino)phenol (1 equivalent) in anhydrous toluene, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2 equivalents).
- Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and heated to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. 2M Hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

- Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
- Chromatography: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford 4-(diethylamino)salicylaldehyde as a solid.

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic workflow for the preparation of 4-(dialkylamino)salicylaldehydes.

[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow for 4-(Dialkylamino)salicylaldehydes.

Conclusion

This technical guide has provided a detailed summary of the spectroscopic data and a representative synthetic protocol for 4-(diethylamino)salicylaldehyde, serving as a valuable proxy for the less-documented **4-(dibutylamino)salicylaldehyde**. The tabulated spectral data and the step-by-step experimental procedure offer a practical resource for researchers in the fields of medicinal chemistry and materials science. The provided workflow diagram further clarifies the synthetic process, aiding in the design and execution of related chemical transformations. Future work should aim to experimentally determine and publish the spectroscopic data for **4-(dibutylamino)salicylaldehyde** to provide a more direct and comprehensive resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR [m.chemicalbook.com]
- 2. 4-(Diethylamino)salicylaldehyde(17754-90-4) 13C NMR [m.chemicalbook.com]
- 3. 4-(Diethylamino)salicylaldehyde(17754-90-4) IR Spectrum [m.chemicalbook.com]
- 4. 4-(Diethylamino)salicylaldehyde(17754-90-4) MS spectrum [chemicalbook.com]
- 5. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(Dialkylamino)salicylaldehydes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289672#spectroscopic-data-nmr-ir-mass-of-4-dibutylamino-salicylaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com